3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is a heterocyclic compound characterized by its fused pyrrole and imidazole rings. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science. Its molecular formula is , and it is classified under the category of pyrroloimidazoles, which are known for their diverse biological activities and utility in synthetic chemistry.
The synthesis of 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid typically involves several synthetic routes. One common method includes the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This reaction leads to the formation of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can subsequently be modified to yield various derivatives by introducing substituents at the 3-position .
The reaction conditions often require careful control of temperature and reaction time to optimize yield and purity. The use of solvent systems such as dichloromethane or dimethylformamide can facilitate the reaction process. The scalability of these methods for industrial applications remains a topic of research, with potential adaptations for larger-scale synthesis.
The molecular structure of 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid features a fused bicyclic framework consisting of a pyrrole ring and an imidazole ring. The structural integrity is crucial for its reactivity and interaction with biological targets.
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid can participate in various chemical reactions typical of heterocyclic compounds. These include nucleophilic substitutions at the carboxylic acid position and cyclization reactions that can lead to more complex structures.
The stability of the fused ring system allows it to undergo electrophilic aromatic substitution reactions effectively. Additionally, the presence of functional groups like carboxylic acids enhances its reactivity towards amines and alcohols, facilitating the formation of esters or amides under appropriate conditions .
The mechanism of action for 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid involves its interaction with specific biological targets. The compound's ability to stabilize certain functional groups influences its reactivity with enzymes or receptors in biological systems. This stability is particularly relevant when considering its potential use as an electrolyte in electrochemical applications or as a pharmaceutical intermediate .
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid exhibits notable physical properties:
These properties suggest a relatively stable compound under standard laboratory conditions .
The chemical properties include:
These characteristics make it suitable for various applications in both laboratory and industrial settings.
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid has several significant applications:
Fragment-based drug discovery (FBDD) has proven instrumental in developing high-affinity inhibitors targeting protein-protein interaction interfaces. The pyrroloimidazole core (specifically, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid derivatives) emerged as a critical fragment hit during NMR-based screening against the WIN site of WDR5—a chromatin regulatory protein overexpressed in leukemia and solid tumors. Initial fragment F-1 (Ki = 323 μM) exhibited promising ligand efficiency (LE) of 0.34, attributed to its bicyclic imidazole structure that mimics arginine interactions without the drawbacks of traditional amidine-based scaffolds (e.g., high basicity, excessive H-bond donors). Crystallographic studies revealed that F-1 binds deeply within the S2 subpocket of WDR5, forming essential interactions:
Table 1: Key Optimization Strategies for Pyrroloimidazole Fragments
Modification Site | Strategy | Affinity Gain | Cellular Activity |
---|---|---|---|
S2 Pocket (Core) | Methylation at C3 (3-methyl derivative) | Enhanced hydrophobic burial | Not reported |
S5/S4 Pockets | Introduction of aryl/heteroaryl groups | Kd < 10 nM | Low micromolar (AML cell lines) |
Solvent-Exposed Region | PEG linkers or polar substituents | Moderate improvement | Improved solubility |
Optimization focused on growing the fragment toward the S5 and S4 subpockets. This involved introducing substituted aryl groups at the phenyl "handle," yielding compounds with dissociation constants < 10 nM and micromolar activity against AML cell lines. The 3-methyl derivative—engineered to fill hydrophobic crevices—demonstrated superior metabolic stability over non-methylated analogs due to reduced susceptibility to oxidative metabolism [2].
The synthesis of 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid derivatives relies on strategic ring-forming reactions and late-stage carboxylation. A representative route (CAS 1965310-16-0) proceeds as follows:
The hydrochloride salt (C₇H₉ClN₂O₂, MW 188.61) is isolated as a white-to-off-white solid with ≥96% HPLC purity. Key physicochemical properties include:
Table 2: Synthetic Routes to Key Intermediates
Step | Reagents/Conditions | Intermediate | Yield | Notes |
---|---|---|---|---|
Pyrrolidine Formation | Benzyl-MgBr, THF, 0°C to RT | 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | 65–75% | Air-sensitive Grignard |
Imidazole Cyclization | 2-Bromo-1-(4-Cl-phenyl)ethanone, NaHCO₃, EtOH/H₂O | 6-(4-Cl-phenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine | 50–60% | Diastereoselective |
C6 Carboxylation | 1) n-BuLi, THF, −78°C; 2) CO₂ | 6-Carboxylic acid derivative | 45–55% | Anhydrous conditions critical |
C3 Methylation | CH₃I, NaH, DMF, 0°C | 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | 70–80% | Exclusion of moisture essential |
Transition metal-catalyzed cross-couplings enable precise functionalization of the pyrroloimidazole core at C5, C7, and aryl substituents. Key methodologies include:
Notably, the C3 methyl group suppresses unwanted ring oxidation during metal-catalyzed reactions, while the C6 carboxylic acid serves as a directing group for ortho-functionalization of appended aryl rings via Pd(II)/Cu(II) systems. Microwave-assisted couplings (100–120°C, 20 min) significantly improve yields of sterically hindered analogs compared to thermal conditions [5].
Systematic SAR exploration of the 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid scaffold reveals strict dependencies on substitutions:
Table 3: SAR Summary for Key Positions
Position | Modification | Impact on WDR5 Binding | Cellular Efficacy (AML) | Notes |
---|---|---|---|---|
C3 | Methyl → H | 10-fold affinity loss | Reduced activity | Methyl enhances hydrophobic contact with S2 subpocket |
C3 | Methyl → Ethyl | Comparable affinity | Similar to methyl | Increased lipophilicity reduces solubility |
C6 | COOH → CONH₂ | 50-fold affinity loss | Inactive | Ionized carboxylate critical for salt bridge with WDR5 |
C5 | Aryl vs. alkyl | Aryl essential | Aryl-dependent | 4-Cl-phenyl optimal for S5 subpocket occupancy |
C7 | H vs. methyl | Methyl improves Kd 2-fold | Moderate improvement | Steric complementarity with hydrophobic cleft |
C5-aryl | para-CN vs. para-OMe | 5-fold Kd improvement | 3-fold lower IC₅₀ | Electron-withdrawing groups enhance π-stacking |
Critical SAR findings include:
Table 4: Key Derivatives and Therapeutic Applications
Compound Name | Structure | Primary Target | Therapeutic Area |
---|---|---|---|
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | Core scaffold | WDR5 WIN-site | Oncology (MLL-rearranged leukemia) |
5-(4-Cyanophenyl)-3-methyl derivative | C5 substituted aryl | WDR5 | Solid tumors (pancreatic, colorectal) |
7-Methyl-5-(3-trifluoromethylphenyl) analog | C7 methyl + C5 aryl | WDR5/BCL6 complexes | Lymphoma |
PEG-conjugated C5 ester | Solubility-enhanced | Improved pharmacokinetics | Prodrug development |
These SAR insights directly informed the design of clinical candidates with optimized target engagement and physicochemical profiles [2] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: